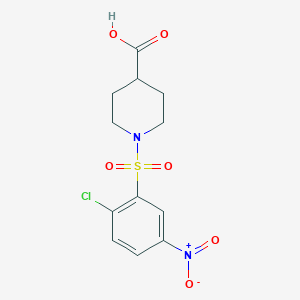

1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid

描述

1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid (CID 3861246) is a sulfonamide-substituted piperidine derivative with a molecular formula of C₁₂H₁₃ClN₂O₆S and a molecular weight of 348.76 g/mol (calculated from atomic masses). Its structure comprises a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-chloro-5-nitrobenzenesulfonyl moiety.

Key structural identifiers include:

- SMILES:

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl - InChIKey:

ITHNGHSSVLLIAR-UHFFFAOYSA-N

The compound’s crystallographic data and structural refinement could be analyzed using the SHELX suite, a widely used program for small-molecule and macromolecular crystallography .

属性

IUPAC Name |

1-(2-chloro-5-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O6S/c13-10-2-1-9(15(18)19)7-11(10)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHNGHSSVLLIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326608-91-7 | |

| Record name | 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the sulfonylation of piperidine-4-carboxylic acid with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions: 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The piperidine ring can undergo oxidation to form piperidones under strong oxidizing conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.

- Reduction reactions yield amino derivatives.

- Oxidation reactions yield piperidone derivatives .

科学研究应用

1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonyl group can also form covalent bonds with nucleophilic residues in proteins, further contributing to its biological activity .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Substituent Effects

Electron-Withdrawing Groups :

- The 2-chloro-5-nitrobenzenesulfonyl group in the target compound confers strong electron-withdrawing effects, increasing reactivity toward nucleophilic agents. This contrasts with the ethoxycarbonyl group in the analogue, which is less electrophilic but improves metabolic stability in drug design .

- The trifluoromethyl-pyridyl substituent enhances lipophilicity and bioavailability, making it suitable for agrochemical applications .

Steric and Solubility Profiles :

Table 2: Experimental and Predicted Properties

生物活性

1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid, with the CAS number 326608-91-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is CHClNOS, with a molecular weight of 348.76 g/mol. The compound features a piperidine ring substituted with a chloro and nitro group on the benzene sulfonyl moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of antiviral and anticancer properties. Its mechanism of action often involves inhibition of specific enzymes or pathways crucial for pathogen survival or cancer cell proliferation.

Antiviral Activity

A study highlighted that derivatives of piperidine compounds, including those similar to 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid, showed inhibitory effects on the main protease (M) of coronaviruses, including SARS-CoV-2. Although the inhibition was modest, it suggests potential as a lead compound for further optimization in antiviral drug development .

Anticancer Activity

The piperidine scaffold is well-documented for its role in various anticancer agents. Compounds containing similar structures have been shown to selectively inhibit kinases involved in cancer progression. For instance, studies on related piperidine derivatives demonstrated their ability to inhibit mutant forms of receptor tyrosine kinases, which are often implicated in cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is essential for optimizing its biological activity.

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Enhances enzyme binding affinity |

| Chloro group | Modulates lipophilicity and selectivity |

| Carboxylic acid | Increases solubility and bioavailability |

Research indicates that modifications at specific positions on the piperidine ring can significantly alter the compound's potency and selectivity against target enzymes .

Case Studies

Several studies have investigated the biological activity of compounds related to 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid:

- Antiviral Screening : In vitro assays demonstrated that certain piperidine derivatives inhibited viral replication in HCoV-229E-infected cells, with EC values indicating moderate antiviral efficacy .

- Kinase Inhibition : Research into kinase inhibitors revealed that compounds with a similar scaffold effectively inhibited CDK6 and PDGFRA, which are critical in tumor growth signaling pathways .

- Mechanistic Studies : In silico studies suggested that these compounds could bind effectively to the catalytic sites of target enzymes, providing insights into their potential as therapeutic agents against viral infections and cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。